Sulfonamide-Type Differentiation: Methanesulfonamide vs. Primary Sulfonamide Metal-Chelation Capacity
The target compound is a tertiary methanesulfonamide (–NHSO₂CH₃), whereas the benchmark pyrazole-sulfonamide carbonic anhydrase inhibitor acetazolamide and the Balseven-series compounds carry a primary sulfonamide (–SO₂NH₂) essential for zinc coordination [1][2]. This fundamentally different sulfonamide class precludes the compound from acting via the canonical CA inhibition mechanism.
| Evidence Dimension | Sulfonamide type and Zn²⁺-binding capacity |
|---|---|
| Target Compound Data | Tertiary methanesulfonamide; no ionisable –SO₂NH⁻ zinc-binding group present. |
| Comparator Or Baseline | Acetazolamide (primary sulfonamide); Balseven-series pyrazole-sulfonamides (primary sulfonamide). |
| Quantified Difference | Qualitative mechanistic switch: loss of zinc-coordinating anion removes canonical CA inhibition capability. No direct Ki data available for the target compound. Balseven-series primary sulfonamides achieve Ki values of 0.062–1.278 µM (hCA I) and 0.012–0.379 µM (hCA II) [2]. |
| Conditions | In vitro stopped-flow CO₂ hydrase assay on purified human erythrocyte hCA I and hCA II isoenzymes [2]. |
Why This Matters
Procurement users seeking CA inhibitors must recognise that this compound cannot substitute for primary-sulfonamide CA inhibitors; its value lies in non-CA target space or as a derivatisation scaffold.
- [1] Supuran, C. T. How many carbonic anhydrase inhibition mechanisms exist? J. Enzyme Inhib. Med. Chem. 2016, 31, 345–360. View Source
- [2] Balseven, H.; İşgör, M. M.; Mert, S.; Alım, Z.; Beydemir, Ş.; Ok, S.; Kasımoğulları, R. Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Bioorg. Med. Chem. 2013, 21, 21–27. View Source
